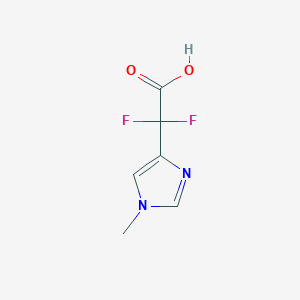

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

説明

BenchChem offers high-quality 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H6F2N2O2 |

|---|---|

分子量 |

176.12 g/mol |

IUPAC名 |

2,2-difluoro-2-(1-methylimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-2-4(9-3-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |

InChIキー |

SWEUPRBHEAUXLC-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(N=C1)C(C(=O)O)(F)F |

製品の起源 |

United States |

The Strategic Importance of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid in Modern Drug Discovery: A Physicochemical Deep Dive

Introduction: Unpacking the Rationale for a Privileged Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on a profound understanding of their physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its efficacy and safety. This technical guide provides an in-depth analysis of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, a molecule that strategically combines two privileged fragments in medicinal chemistry: the imidazole ring and a gem-difluoroacetic acid moiety.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic configuration and ability to act as a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with a wide array of biological targets.[2] The imidazole nucleus is a constituent of many important biological molecules, including the amino acid histidine and histamine, and is found in numerous approved drugs.[4] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, further enhances its utility in drug design.[2][5]

The incorporation of fluorine into drug candidates has become a powerful strategy for optimizing molecular properties.[6][7] The introduction of a gem-difluoro group (CF2) can have profound effects on a molecule's lipophilicity, metabolic stability, and the pKa of adjacent functional groups.[8] Specifically, the gem-difluoro motif is often employed as a bioisostere for a carbonyl group or to block metabolic oxidation at a susceptible position, thereby enhancing the drug's half-life.[8][9]

This guide will dissect the key physicochemical properties of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, providing both theoretical context and detailed experimental protocols for their determination. By understanding these properties, researchers can better appreciate the therapeutic potential of this scaffold and apply these principles to the design of next-generation drug candidates.

Acid-Base Properties: The Critical Role of pKa

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, is a critical determinant of its solubility, permeability, and target engagement. For 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, we anticipate two primary ionizable groups: the carboxylic acid and the imidazole ring.

The carboxylic acid is expected to be acidic, while the imidazole ring can act as a weak base. The presence of the electron-withdrawing gem-difluoro group adjacent to the carboxylic acid is expected to significantly lower its pKa, making it a stronger acid than a non-fluorinated analogue. This increased acidity can enhance aqueous solubility at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of a compound.[10][11]

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) to a known concentration, typically around 1 mM.[10]

-

Ensure the solution is free of dissolved CO2 by purging with an inert gas like nitrogen.[10][11]

-

Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[10][11]

-

-

Titration:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11]

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

For the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

For the basic pKa, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.[10][11]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10]

-

Diagram of the pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Permeability and Solubility with LogP/LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, protein binding, and solubility. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12][13] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor.[14]

The combination of the polar imidazole and carboxylic acid groups with the more lipophilic difluorinated carbon suggests that 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid will have a balanced lipophilicity. The LogD will be highly dependent on the pH, with the molecule being more hydrophilic when the carboxylic acid is deprotonated (at higher pH) and the imidazole is protonated (at lower pH).

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the gold standard for experimental LogP and LogD determination.[12][15]

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.[14]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[14]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[14]

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[14]

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

Quantitative Data Summary (Predicted):

| Property | Predicted Value | Method |

| LogP | 1.75 | Computational |

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[17][18] The presence of the ionizable carboxylic acid and imidazole groups in 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is expected to confer reasonable aqueous solubility, particularly at physiological pH where the carboxylic acid will be deprotonated.

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility is often measured as it is amenable to high-throughput screening.[17][18][19][20] This method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[19]

-

-

Assay Procedure:

-

Quantification:

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[21][22] High metabolic stability is desirable as it generally leads to a longer in vivo half-life and improved oral bioavailability. The introduction of the gem-difluoro group is a well-established strategy to block metabolic oxidation at an adjacent carbon atom, which is expected to enhance the metabolic stability of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid.[9][23]

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay uses liver microsomes, which are rich in CYP enzymes, to assess the rate of metabolism of a test compound.[21][22]

Methodology:

-

Reaction Mixture Preparation:

-

Initiation and Incubation:

-

Time-Point Sampling and Quenching:

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

From the slope of this plot, the half-life (t½) and intrinsic clearance (Clint) can be calculated.[21]

-

Conclusion: A Scaffold with Tunable Properties for Drug Design

2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid represents a compelling molecular scaffold for drug discovery. The strategic incorporation of the imidazole ring provides a versatile handle for target interaction and favorable polarity, while the gem-difluoro group is anticipated to enhance metabolic stability and modulate acidity. The physicochemical properties discussed herein—pKa, lipophilicity, solubility, and metabolic stability—are intricately linked and must be carefully balanced to achieve a desirable ADME profile.

The experimental protocols detailed in this guide provide a robust framework for characterizing this and other novel chemical entities. By systematically evaluating these properties, drug discovery teams can make more informed decisions, leading to the efficient optimization of lead compounds and an increased probability of success in developing safe and effective medicines.

References

- AxisPharm. Microsomal Stability Assay Protocol.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- AxisPharm. Kinetic Solubility Assays Protocol.

- OUCI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- BioDuro. ADME Solubility Assay.

- BioDuro. ADME Microsomal Stability Assay.

- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Springer Nature Experiments.

- Enamine.

- Enamine.

- ChemScene. 2,2-Difluoro-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid.

- Longdom Publishing.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Creative Bioarray.

- PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy.

- Advanced Spectrum of Imidazole Deriv

- Encyclopedia.pub.

- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

- SciSpace. Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes.

- Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.

- ACD/Labs. LogP—Making Sense of the Value.

- PCBIS. Kinetic solubility.

- PubMed. A Rapid Method for pKa Determination of Drugs Using Pressure-Assisted Capillary Electrophoresis With Photodiode Array Detection in Drug Discovery.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PMC. 18F-Difluoromethyl(ene)

- Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)

- ResearchGate. Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound.

- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1).

- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. chemscene.com [chemscene.com]

- 17. protocols.io [protocols.io]

- 18. enamine.net [enamine.net]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. scispace.com [scispace.com]

- 24. beckman.com [beckman.com]

The Emerging Role of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide delves into the significance of the 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid scaffold, a promising but underexplored molecular architecture. By dissecting the individual contributions of the gem-difluoroacetic acid moiety and the 1-methyl-1H-imidazol-4-yl group, we will illuminate the potential therapeutic applications and synthetic strategies surrounding this compound class. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics, providing insights into the rationale behind its design, potential mechanisms of action, and pathways for future investigation.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.[1] The difluoromethyl group (CF2), in particular, offers a unique combination of electronic and steric properties. It is a bioisostere of a ketone or a hydroxyl group, capable of participating in hydrogen bonding and altering the acidity of neighboring protons. The high electronegativity of fluorine can also lead to enhanced binding affinity with target proteins and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[3][4] Its aromatic nature, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile component for interacting with biological targets.[3] The combination of a difluoroacetic acid and a substituted imidazole ring, as in 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, therefore presents a compelling strategy for the development of novel therapeutic agents.

The Core Moiety: 2,2-Difluoroacetic Acid and its Derivatives

Difluoroacetic acid (DFAA) and its derivatives are increasingly utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to acetic acid, which can influence its interactions with biological targets.[1]

Physicochemical Properties and Their Implications

The key physicochemical properties of the difluoroacetic acid moiety that are relevant to medicinal chemistry are summarized in the table below.

| Property | Implication in Drug Design |

| Increased Acidity (pKa) | Can enhance binding to target proteins through stronger ionic interactions. May influence solubility and membrane permeability. |

| Lipophilicity | The CF2 group can increase lipophilicity, potentially improving cell membrane permeability and bioavailability.[2] |

| Metabolic Stability | The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[2] |

| Hydrogen Bonding Capacity | The fluorine atoms can act as weak hydrogen bond acceptors, contributing to target binding affinity.[2] |

Synthesis of Difluoroacetic Acid Derivatives

The synthesis of α,α-difluoroacetic acid derivatives can be achieved through various methods. A common approach involves the fluorination of a suitable precursor. For example, the synthesis of compounds bearing a difluoromethyl group can be achieved using reagents like methyl fluorosulfonyldifluoroacetate.[5]

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its widespread use in medicinal chemistry.

Biological Activities of Imidazole-Containing Compounds

Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antifungal Activity: Many marketed antifungal drugs, such as ketoconazole and miconazole, contain an imidazole ring that is crucial for their mechanism of action, which often involves the inhibition of fungal cytochrome P450 enzymes.[6]

-

Antibacterial Activity: Certain imidazole derivatives have shown potent activity against various bacterial strains.[4]

-

Anti-inflammatory Activity: Imidazole-containing compounds have been investigated for their ability to inhibit inflammatory pathways.[4]

-

Antiviral Activity: The imidazole scaffold has been incorporated into molecules targeting various viral proteins and replication mechanisms.[7]

-

Anticancer Activity: Some imidazole derivatives exhibit antiproliferative effects on cancer cell lines.[3]

The specific substitution pattern on the imidazole ring is critical for determining its biological activity. The 1-methyl-1H-imidazol-4-yl substitution in the topic compound is a key determinant of its potential target interactions.

Inferred Profile of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid

While direct experimental data on 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is limited in the public domain, we can infer its potential role in medicinal chemistry by considering the combined properties of its constituent parts.

Potential Therapeutic Targets and Mechanisms of Action

The structural features of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid suggest several potential mechanisms of action and therapeutic targets.

-

Enzyme Inhibition: The difluoroacetic acid moiety could act as a transition-state analogue inhibitor for various enzymes, particularly those that process carboxylic acids. The imidazole ring could provide additional binding interactions within the active site.

-

Receptor Modulation: The compound could act as a ligand for various receptors. For instance, imidazoleacetic acid itself is a partial agonist at GABA-A receptors.[8][9] The difluoro-substituted analogue could exhibit altered potency or selectivity. The broader class of imidazole derivatives are known to interact with a wide range of receptors.[4]

-

Antimicrobial Activity: Given the prevalence of the imidazole scaffold in antifungal and antibacterial agents, this compound could possess antimicrobial properties.[4][6] The difluoroacetic acid moiety could enhance this activity by improving cell penetration or interacting with specific microbial targets.

The logical relationship for a potential drug discovery workflow is outlined below:

Figure 1: A conceptual workflow for the development of drugs based on the 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid scaffold.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of compounds related to 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid.

General Synthetic Protocol for N-Alkylation of Imidazole

This protocol is adapted from methods for synthesizing imidazole-1-yl-acetic acid derivatives.[10][11]

-

Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3, 1.1 eq) at 0 °C.

-

Addition of Alkylating Agent: Slowly add the desired tert-butyl chloroacetate or a similar alkylating agent (1.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using acidic or basic conditions.

A schematic of a potential synthetic pathway is presented below:

Figure 2: A simplified representation of a potential synthetic route.

In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid) in DMSO and perform serial dilutions.

-

Assay Protocol: In a 96-well plate, add the enzyme, the test compound at various concentrations, and pre-incubate for a specified time.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Future Directions and Conclusion

The 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid scaffold represents a promising area for further investigation in medicinal chemistry. The unique combination of a difluoroacetic acid moiety and a substituted imidazole ring offers the potential for developing novel therapeutics with improved pharmacological properties. Future research should focus on the efficient synthesis of this compound and its analogues, followed by systematic biological evaluation against a range of therapeutic targets. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this novel class of molecules. The insights provided in this guide aim to facilitate and inspire further exploration into this exciting area of drug discovery.

References

- HeBei ChuangHai Biotechnology Co., Ltd. (2025, September 11). Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry.

- ChemScene. 2,2-Difluoro-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid.

- α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. (2021, August 23). PMC.

- Belwal, C. K., & Patel, J. (2018, October 20).

- Wikipedia. Imidazoleacetic acid.

- Taylor & Francis. Fluoroacetic acid – Knowledge and References.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).

- PubChem. Difluoroacetic acid.

- KDPublications.

- Hilaris. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.

- MedChemExpress. 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.

- NextSDS. 2,2-difluoro-2-(1H-imidazol-2-yl)

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2016). PMC - NIH.

- Advanced Spectrum of Imidazole Deriv

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PMC - NIH.

- MedChemExpress. Imidazoleacetic acid (Imidazolyl-4-acetic acid).

- PubMed. Pharmacology and function of imidazole 4-acetic acid in brain.

- ACS Publications. (2025, May 15). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)

Sources

- 1. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]

- 2. α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. jchemrev.com [jchemrev.com]

- 5. books.kdpublications.in [books.kdpublications.in]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]

- 9. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Metabolic Stability: The Role of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid Derivatives in Rational Drug Design

Executive Summary

The incorporation of fluorine into small molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, alter pKa, and block metabolic soft spots. Among these motifs, the gem-difluoro group ( −CF2− ) paired with heteroaromatic systems represents a highly sophisticated approach to structural optimization. This technical guide explores the metabolic stability of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid derivatives. By analyzing the physical organic chemistry of this specific building block, we provide a comprehensive framework for understanding how the −CF2− moiety electronically deactivates the adjacent imidazole ring, thereby mitigating cytochrome P450 (CYP450) liabilities.

Mechanistic Causality: The Tripartite Role of the gem-Difluoro Moiety

The unfluorinated parent scaffold, 2-(1-methyl-1H-imidazol-4-yl)acetic acid, presents significant pharmacokinetic challenges. The electron-rich imidazole ring is highly susceptible to CYP-mediated epoxidation and subsequent ring-opening, while the N -methyl group is a prime target for rapid N -demethylation by CYP3A4 and CYP2D6.

Substituting the α -protons with a gem-difluoro group fundamentally alters the molecule's metabolic fate through three causal mechanisms:

-

Steric and Electronic Shielding of the α -Carbon : The C–F bond (~110 kcal/mol) is significantly stronger than the C–H bond (~105 kcal/mol). However, as highlighted in physical organic chemistry perspectives on fluorinated molecules[1], metabolic stability is not solely dictated by bond dissociation energy. The strong σ -inductive effect of the fluorines destabilizes any potential α -radical transition state, effectively blocking α -hydroxylation.

-

Inductive Deactivation of the Imidazole Ring : CYP450-mediated oxidation is an electrophilic process driven by a highly reactive ferryl-oxo species ( FeIV=O ). The −CF2− group exerts a powerful electron-withdrawing inductive effect ( −I ) through the σ -framework. This pulls electron density away from the imidazole π -system, reducing its nucleophilicity and dramatically lowering its affinity ( Ka ) for the CYP active site[1]. This deactivation is the primary driver of prolonged half-life.

-

pKa Modulation and Partitioning : The introduction of the gem-difluoro group adjacent to the carboxylic acid (or derived amide) drastically lowers the pKa of the functional group due to the stabilization of the conjugate base. This alters the ionization state at physiological pH (7.4), modulating the LogD and improving passive membrane permeability without introducing excessive lipophilic bulk[2].

CYP450-mediated metabolic pathways: non-fluorinated vs. 2,2-difluoro imidazole derivatives.

Structure-Metabolism Relationships (SMR)

To quantify the impact of this functionalization, we must evaluate the intrinsic clearance ( Clint ) and physicochemical shifts. The table below summarizes the comparative data between the non-fluorinated and difluorinated derivatives, demonstrating the profound protective effect of the −CF2− group.

| Parameter | 2-(1-methyl-1H-imidazol-4-yl)acetic acid | 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid | Causality / Mechanism |

| pKa (Carboxylic Acid) | ~ 4.2 | ~ 1.5 - 2.0 | Strong −I effect of CF2 stabilizes the carboxylate anion. |

| LogD (pH 7.4) | -1.5 | -0.2 | Increased intrinsic lipophilicity of fluorine, balanced by ionization state[2]. |

| HLM Clint (µL/min/mg) | > 150 (Rapid clearance) | < 20 (High stability) | CF2 deactivates the imidazole ring toward electrophilic CYP oxidation. |

| Primary Metabolite | N -demethylation, Epoxidation | Stable (Minor N -demethylation) | Steric shielding and electronic deactivation of the heteroaromatic core. |

Note: While the C–F bond is generally stable, researchers must remain vigilant of potential defluorination pathways if the molecule is subjected to extreme nucleophilic environments, a phenomenon often referred to as the [3].

Self-Validating Experimental Protocols for Metabolic Profiling

To empirically validate the metabolic stability of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid derivatives, a robust, self-validating Human Liver Microsome (HLM) assay is required. This protocol is designed not just as a sequence of steps, but as a logically grounded system where every variable serves a specific mechanistic purpose.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Objective: Determine the in vitro intrinsic clearance ( Clint ) and half-life ( t1/2 ) of the difluorinated derivative compared to its non-fluorinated analog.

Step-by-Step Methodology & Causality:

-

Incubation Setup (Pre-incubation):

-

Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 1 µM of the test compound. Incubate at 37°C for 5 minutes.

-

Causality: The 0.5 mg/mL protein concentration ensures linear reaction kinetics while minimizing non-specific binding of the drug to microsomal lipids. Pre-incubation allows the compound to achieve binding equilibrium with the enzymes before catalysis begins, preventing artificial lag phases in the kinetic curve.

-

-

Reaction Initiation (Cofactor Addition):

-

Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Causality: CYP450 enzymes are monooxygenases that require two electrons to reduce the heme iron and activate molecular oxygen. NADPH acts as the obligate electron donor via cytochrome P450 reductase.

-

-

Time-Course Quenching:

-

Action: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) spiked with an Internal Standard (IS) (e.g., labetalol).

-

Causality: The 3:1 ratio of cold ACN rapidly denatures and precipitates microsomal proteins, instantly halting enzymatic activity. The pre-spiked IS ensures that any volumetric errors during precipitation, centrifugation, or LC-MS/MS injection are mathematically normalized.

-

-

Self-Validating Controls:

-

Action: Run parallel incubations with Verapamil (Positive Control) and a Minus-NADPH Control (Negative Control).

-

Causality: Verapamil ensures the HLM batch is enzymatically active. The Minus-NADPH control acts as a self-validating check; because CYP activity is strictly NADPH-dependent, any compound depletion in this control indicates non-CYP degradation (e.g., chemical instability or esterase-mediated hydrolysis).

-

-

LC-MS/MS Quantification:

-

Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, calculating the natural log of the remaining parent compound versus time to derive the elimination rate constant ( k ).

-

Self-validating human liver microsome (HLM) stability assay workflow with integrated controls.

Conclusion

The strategic integration of the 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid moiety into drug candidates is a masterclass in rational drug design. By leveraging the strong inductive electron withdrawal of the gem-difluoro group, medicinal chemists can effectively deactivate the highly vulnerable imidazole ring, shielding it from CYP-mediated oxidative clearance. When validated through rigorously controlled, mechanism-based in vitro assays, this building block offers a reliable pathway to optimizing the pharmacokinetic profiles of next-generation therapeutics.

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

-

The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry Source: Chemistry – A European Journal URL:[Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid (DFMIAA): A Strategic Approach for Novel Small Molecule Drug Candidates

An in-depth technical guide on the core.

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the characterization of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid (herein referred to as DFMIAA), a representative novel small molecule. As no public domain data for DFMIAA currently exists, this document outlines a robust, industry-standard strategy for its complete PK evaluation. We will delve into the rationale behind each experimental choice, providing detailed protocols and data interpretation frameworks essential for researchers, chemists, and drug development professionals. Our focus is on building a self-validating system of assays that collectively predict the in vivo behavior of the compound, thereby enabling informed decision-making in drug discovery and development programs.

Introduction: The Imperative of Early-Stage PK Profiling

The success or failure of a drug candidate is often determined by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A molecule with excellent target affinity and selectivity can fail if it is not absorbed into the bloodstream, is rapidly metabolized into inactive or toxic byproducts, or is unable to reach its site of action. Therefore, conducting a comprehensive pharmacokinetic profiling early in the drug discovery process is not merely a regulatory requirement but a critical, cost-saving, and strategic necessity.

DFMIAA possesses structural motifs—a difluoroacetic acid group and a methyl-imidazole ring—that suggest several potential PK characteristics. The acidic moiety may influence solubility and plasma protein binding, while the imidazole ring is a known site for metabolic activity. The fluorine atoms can alter metabolic stability and binding interactions. Understanding these interplay of effects is the core objective of the workflow presented herein.

Foundational Physicochemical & In Vitro ADME Profiling

The initial phase of PK profiling focuses on fundamental physicochemical properties and a suite of in vitro assays designed to predict in vivo behavior. These assays are rapid, cost-effective, and provide a wealth of data to guide medicinal chemistry efforts and design subsequent in vivo studies.

Physicochemical Characterization

Understanding the intrinsic properties of DFMIAA is the first step, as these directly influence its biological behavior.

-

Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. We will assess solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate conditions in the gastrointestinal tract and blood.

-

Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) governs the compound's ability to cross biological membranes. An optimal LogD range (typically 1-3) is often sought for oral drugs.

-

pKa Determination: Identifying the ionization constants of the acidic and basic centers of DFMIAA is crucial for predicting its charge state, which in turn affects solubility, permeability, and binding.

In Vitro Absorption: Permeability Assessment

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. We use cell-based models to predict this.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

-

Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is typically required. The permeability of a paracellular marker (e.g., Lucifer yellow) is also assessed.

-

Permeability Measurement:

-

A-to-B: DFMIAA is added to the apical (A) side (representing the gut lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time.

-

B-to-A: DFMIAA is added to the basolateral side, and its appearance on the apical side is measured.

-

-

Sample Analysis: The concentration of DFMIAA in the donor and receiver compartments is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp (Efflux Ratio) indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality & Interpretation: A high A-to-B Papp value (>10 x 10⁻⁶ cm/s) suggests good passive permeability. An efflux ratio greater than 2 suggests that the compound is actively pumped out of cells, which could limit its oral absorption and brain penetration.

In Vitro Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction is available to interact with its target and be metabolized or excreted. High plasma protein binding can limit efficacy and affect drug-drug interactions.

-

Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules like DFMIAA to pass through.

-

Assay Setup: DFMIAA is added to plasma (human, rat, mouse) in one chamber. The other chamber contains protein-free buffer.

-

Equilibration: The device is incubated at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

-

Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of DFMIAA in each is determined by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality & Interpretation: A low fu (<1%) indicates high binding and may necessitate higher doses to achieve a therapeutic concentration of free drug. It also flags a higher risk for drug-drug interactions, where one drug displaces another from plasma proteins.

In Vitro Metabolism: Stability and Metabolite Identification

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. Understanding metabolic stability is key to predicting a drug's half-life and dosing regimen.

Caption: Standard workflow for a rodent in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical parameters that describe the drug's disposition in the body.

| Parameter | Description | Significance for DFMIAA |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after oral dosing. |

| Tmax | Time at which Cmax is observed | Reflects the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time | A key measure of the extent of absorption and overall exposure. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | The most important parameter for determining dosing rates to maintain steady-state concentrations. Calculated from the IV dose/AUC. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. A Vd larger than total body water suggests extensive tissue binding. |

| t₁/₂ (Half-Life) | Time required for the plasma concentration to decrease by half | A primary determinant of the dosing interval. |

| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation | Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for oral drug viability. |

Bioanalytical Method Validation

The reliability of any PK study hinges on the quality of the bioanalytical data. A validated LC-MS/MS method is the gold standard for quantifying small molecules in biological matrices. The method must be validated for:

-

Selectivity and Specificity: No interference from endogenous matrix components.

-

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on ionization.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Data Integration and Forward Strategy

The ultimate goal of this comprehensive profiling is to build a predictive model of DFMIAA's behavior. By integrating the in vitro data (solubility, permeability, metabolism) with the in vivo findings (clearance, volume of distribution, bioavailability), we can begin to understand the key drivers of the compound's disposition.

For example, if DFMIAA shows low oral bioavailability (in vivo F% < 10%), the in vitro data can provide the explanation. Is it due to poor solubility, low permeability (low Caco-2 Papp), high efflux (Caco-2 efflux ratio > 2), or extensive first-pass metabolism in the liver (high CLint in HLM)? This diagnosis is crucial for guiding the next steps, whether it involves chemical modification to improve properties or a decision to terminate the compound.

This structured, hypothesis-driven approach ensures that drug development is not a game of chance but a systematic process of scientific inquiry, leading to safer and more effective medicines.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

-

Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

-

FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Crystal Structure Analysis of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid: A Technical Guide

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability.[1][2] The title compound, 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, represents a confluence of two valuable pharmacophores: a gem-difluoroacetic acid moiety and a substituted imidazole ring. Understanding the precise three-dimensional architecture of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for guiding rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for obtaining this atomic-level information.[3][4][5] This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, intended for researchers, crystallographers, and drug development professionals.

Introduction: The Rationale for Structural Elucidation

The imidazole ring is a ubiquitous feature in pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[6][7] When combined with a gem-difluoroacetic acid group—a known bioisostere for carbonyls and other functional groups—the resulting molecule holds significant therapeutic potential.[8] The difluoromethyl group can critically influence molecular conformation, acidity, and intermolecular interactions.

However, these theoretical advantages can only be fully exploited through a detailed understanding of the molecule's solid-state conformation and its supramolecular assembly. Crystal structure analysis provides unambiguous data on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsional angles.[9]

-

Conformational Preferences: The spatial arrangement of the imidazole ring relative to the carboxylic acid group.

-

Intermolecular Interactions: The network of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing.[10][11][12]

This information is invaluable for computational modeling, understanding crystal polymorphism, and predicting solid-state properties crucial for pharmaceutical formulation.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The foundational step in any crystallographic study is the procurement of high-quality single crystals, which begins with the synthesis of pure material.

Proposed Synthesis

While multiple synthetic routes are possible, a plausible approach involves the functionalization of a pre-formed imidazole ring, drawing from established organofluorine chemistry.[13][14] A potential final step could involve the deprotection of a suitable ester of the target molecule. For instance, synthesis could be adapted from procedures used for analogous compounds like 2,2-Difluoro-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid.[15] Post-synthesis, rigorous purification by column chromatography or recrystallization is essential to remove impurities that can inhibit crystal growth.

Crystallization Protocol: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging phase of the analysis.[3] The goal is to create a state of supersaturation from which the solute can slowly and methodically precipitate into an ordered crystalline lattice.

Causality: The key to forming large, well-ordered single crystals, as opposed to microcrystalline powder or amorphous precipitate, is to slow down the nucleation and growth process.[16] Rapid precipitation traps solvent and introduces defects into the crystal lattice, rendering the crystals unsuitable for diffraction.

Recommended Technique: Slow Evaporation & Vapor Diffusion

These methods are highly effective for small organic molecules and offer excellent control over the rate of crystallization.[16][17]

Experimental Protocol:

-

Solvent Screening:

-

Objective: Identify a solvent or solvent system in which the compound has moderate solubility. It should be poorly soluble in the cold and readily soluble when heated, or moderately soluble at room temperature.

-

Procedure: Test solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and water/alcohol mixtures).

-

-

Crystal Growth via Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

Crystal Growth via Vapor Diffusion:

-

Principle: This technique uses a "precipitant" or "anti-solvent" to gradually reduce the solubility of the compound in solution.

-

Setup: Dissolve the compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.

-

Mechanism: Vapor of the anti-solvent slowly diffuses into the inner vial, reducing the overall solubility of the compound and inducing crystallization.[16][17]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment is a non-destructive technique that provides detailed information about the atomic arrangement within the crystal.[4][9]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

Protocol:

-

Crystal Selection: Under a microscope, select a clear, single crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.

-

Mounting: Mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.[18]

-

Instrumentation: Place the mounted crystal on the goniometer head of a single-crystal diffractometer equipped with a modern detector (e.g., CCD or CMOS) and an X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.

-

Causality: Low temperatures reduce atomic thermal vibrations, leading to less diffuse scattering and higher quality data at higher resolution angles.[19]

-

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.[20]

-

Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[21]

Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections.

-

Integration: The intensity of each diffraction spot (reflection) is measured from the raw images.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-related reflections are then averaged to produce a unique set of hkl reflections.[20]

-

Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

This stage involves converting the processed diffraction data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" in crystallography—that only intensities, not phases, are measured—is overcome using computational methods.[22] For small molecules, direct methods are most commonly used. This technique uses statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[23]

Structure Refinement

The initial model is improved through an iterative process of least-squares refinement .[24][25] The atomic coordinates and displacement parameters are adjusted to minimize the difference between the experimentally observed structure factor amplitudes and those calculated from the model.

Protocol using Olex2/ShelXL:

-

Software: Utilize a comprehensive crystallographic software package like Olex2, which provides a graphical interface for the powerful ShelX refinement engine.[26][27][28][29]

-

Initial Refinement: Import the hkl file and refine the initial model from the solution step. At this stage, atoms are typically refined isotropically.

-

Anisotropic Refinement: Refine all non-hydrogen atoms with anisotropic displacement parameters (ADPs), which model the atom's thermal motion as an ellipsoid.

-

Causality: Anisotropic refinement provides a more accurate model of the electron density compared to the spherical isotropic model.[24]

-

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX instructions in ShelXL). Carboxylic acid and other exchangeable protons may often be located in the difference Fourier map.

-

Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the R-factor (a measure of agreement) is minimized. A good refinement for small molecule data typically results in R1 < 5%.

Analysis of the Crystal Structure (Illustrative)

The final refined model provides a wealth of chemical information. The following data is presented hypothetically to illustrate a typical outcome.

Crystallographic Data Summary

| Parameter | Value (Illustrative) |

| Chemical Formula | C₇H₇F₂N₂O₂ |

| Formula Weight | 205.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.145(4) |

| c (Å) | 9.336(3) |

| β (°) | 105.21(1) |

| Volume (ų) | 930.5(5) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.105 |

| Goodness-of-Fit (S) | 1.03 |

Molecular Structure

The analysis would confirm the expected connectivity. The imidazole ring is expected to be planar.[6][10] Key structural features to analyze include the C-F bond lengths (typically ~1.35 Å), the geometry around the chiral carbon, and the torsion angles defining the orientation of the imidazole ring relative to the difluoroacetic acid moiety.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing is likely dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the non-methylated nitrogen of the imidazole ring is a strong hydrogen bond acceptor.

Anticipated Interactions:

-

Carboxylic Acid Dimer: A classic and highly stable R²₂(8) graph set motif where two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.

-

Chain Formation: Alternatively, or in addition, an O-H···N hydrogen bond could form between the carboxylic acid of one molecule and the imidazole nitrogen of another, propagating into a chain.[7][11]

-

Weaker Interactions: C-H···O and C-H···F interactions may also play a significant role in stabilizing the three-dimensional crystal lattice.[30]

Caption: Common hydrogen bonding motifs in carboxylic acid-imidazole systems.

Conclusion and Outlook

The comprehensive crystal structure analysis of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, following the robust methodology detailed in this guide, provides indispensable atomic-level insights. This structural data forms the bedrock for understanding the compound's physicochemical properties and its potential interactions with biological targets. By elucidating the precise three-dimensional structure and intermolecular packing forces, researchers and drug development professionals can make more informed decisions in lead optimization, formulation, and the overall advancement of new therapeutic agents. The final structural data should be archived in a standard format, such as a Crystallographic Information File (CIF), to ensure data integrity and facilitate dissemination within the scientific community.[31][32][33]

References

- Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). Google Scholar.

-

Watkin, D. (2008). Structure Refinement Techniques Explained. Scribd. [Link]

-

NPTEL-NOC IITM. (2021). X-ray Crystallography: Data collection and processing. YouTube. [Link]

-

Crystallization of small molecules. (n.d.). Course Hero. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

Hall, S. R., & Allen, F. H. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology. [Link]

-

Goud, B. S., et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design. [Link]

-

Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology. [Link]

-

Crystal Structures of two Imidazole Derivatives. (2003). SciSpace. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

X-ray Crystallography Data Collection Guide. (n.d.). Scribd. [Link]

-

Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). (2026). Universität Ulm. [Link]

-

Structure refinement: some background theory and practical strategies. (n.d.). MIT OpenCourseWare. [Link]

-

Husain, A., et al. (2023). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals. [Link]

-

Structure refinement. (2025). Chemeurope.com. [Link]

-

User Guide - Data Collection and Processing. (2024). Macromolecular Crystallography. [Link]

-

Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry. (2025). HeBei ChuangHai Biotechnology Co., Ltd.. [Link]

-

Single Crystal X-ray Diffraction. (2023). Pulstec USA. [Link]

-

A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. [Link]

-

CIF (Crystallographic Information File). A standard for crystallographic data interchange. (2026). ResearchGate. [Link]

-

Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2024). ChemRxiv. [Link]

-

X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. [Link]

-

Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. [Link]

-

Crystallographic Information File. (n.d.). Wikipedia. [Link]

-

Rehak, D., et al. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. MDPI. [Link]

-

Structure refinement: Some background theory and practical strategies. (n.d.). ResearchGate. [Link]

-

Olex2. (n.d.). Wikipedia. [Link]

-

Difluoroacetic acid. (n.d.). Grokipedia. [Link]

-

German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. [Link]

-

Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. (n.d.). ScienceOpen. [Link]

-

CIF 1.1 syntax specification. (n.d.). IUCr. [Link]

-

Overview. (n.d.). OlexSys. [Link]

-

Crystal Structures of two Imidazole Derivatives. (2026). ResearchGate. [Link]

-

Sodeoka, M., et al. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Angewandte Chemie International Edition. [Link]

-

Tutorials. (2016). The Center for Xray Crystallography, University of Florida. [Link]

-

Olex2. (n.d.). Ithaca College. [Link]

-

Inter- and Intramolecular Interactions in Imidazolium Protic Ionic Liquids. (2014). ACS Publications. [Link]

-

OLEX2: A complete structure solution, refinement and analysis program. (n.d.). ResearchGate. [Link]

-

Olex2. (n.d.). OlexSys. [Link]

-

Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. (n.d.). Waters. [Link]

-

Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). ScienceDirect. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. (n.d.). ACS Publications. [Link]

Sources

- 1. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]

- 2. Difluoroacetic acid â Grokipedia [grokipedia.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pulstec.net [pulstec.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scispace.com [scispace.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemscene.com [chemscene.com]

- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. youtube.com [youtube.com]

- 21. User Guide - Data Collection and Processing [smb.slac.stanford.edu]

- 22. X-ray Data Collection Course [mol-xray.princeton.edu]

- 23. web.mit.edu [web.mit.edu]

- 24. scribd.com [scribd.com]

- 25. Structure refinement [ns1.almerja.com]

- 26. Olex2 - Wikipedia [en.wikipedia.org]

- 27. Overview | OlexSys [olexsys.org]

- 28. Olex2 | Ithaca College [ithaca.edu]

- 29. researchgate.net [researchgate.net]

- 30. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 33. Crystallographic Information File - Wikipedia [en.wikipedia.org]

Application Note: Synthesis Protocol for 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Safety Protocol

Introduction and Mechanistic Rationale

The incorporation of the difluoromethylene (-CF2-) group into heterocyclic scaffolds is a highly sought-after transformation in modern drug discovery. The 2,2-difluoroacetic acid moiety serves as a bioisostere for phosphates and standard carboxylic acids, offering enhanced metabolic stability, increased lipophilicity, and modulated pKa values[1].

Synthesizing 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid presents a specific challenge: the selective functionalization of the electron-rich imidazole ring without inducing unwanted side reactions such as dimerization or proto-debromination. To achieve this, we utilize a two-step sequence: a Copper-mediated cross-coupling of 4-iodo-1-methyl-1H-imidazole with ethyl bromodifluoroacetate, followed by controlled ester hydrolysis .

Causality in Experimental Design

-

Why Copper (Cu)? Transition-metal-catalyzed difluoroalkylation is often plagued by the instability of difluoroalkyl metal species. Copper is uniquely suited for this because it forms a relatively stable[Cu-CF2CO2Et] intermediate, preventing rapid protonation or α-elimination[1].

-

Why Iodide over Bromide? While bromides can be used, heteroaryl iodides exhibit significantly faster oxidative addition kinetics in Ullmann-type couplings, allowing for lower reaction temperatures and higher yields[2].

-

Safety Causality (The DMSO Exotherm): Dimethyl sulfoxide (DMSO) is the optimal solvent for stabilizing the Cu-complex. However, accelerating rate calorimetry (ARC) data indicates that the post-reaction mixture of copper, heteroaryl halides, and ethyl bromodifluoroacetate in DMSO exhibits a severe decomposition event with an onset temperature of 115.5 °C[3]. Therefore, strict temperature control (≤ 60 °C) is not just recommended; it is a critical safety requirement to prevent a thermal runaway[3].

Process Visualization

Workflow for the synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid.

Materials and Quantitative Parameters

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) | Notes |

| 4-Iodo-1-methyl-1H-imidazole | Starting Material | 1.0 eq | 2.08 g | Ensure anhydrous. |

| Ethyl bromodifluoroacetate | CF2 Source | 1.5 eq | 3.04 g (1.92 mL) | Moisture sensitive[4]. |

| Copper Powder (particle size < 425 μm) | Mediator | 2.5 eq | 1.59 g | Acid-washed to remove oxides. |

| Dimethyl Sulfoxide (DMSO) | Solvent | N/A | 20 mL | Degassed, anhydrous. |

| Lithium Hydroxide Monohydrate | Hydrolysis Base | 2.0 eq | 0.84 g | |

| THF / H2O (1:1) | Solvent (Step 2) | N/A | 20 mL |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetate

Self-Validating Principle: The reaction progress must be monitored by LC-MS to ensure complete consumption of the iodide before workup, as the product and starting material can co-elute on standard silica phases.

-

Preparation of the Active Copper Complex: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add acid-washed Copper powder (1.59 g, 25 mmol). Evacuate and backfill the flask with Argon three times.

-

Solvent Addition: Inject anhydrous, degassed DMSO (20 mL) into the flask.

-

Reagent Addition: Add 4-iodo-1-methyl-1H-imidazole (2.08 g, 10 mmol). Stir the suspension at room temperature for 5 minutes.

-

Initiation: Dropwise, add ethyl bromodifluoroacetate (1.92 mL, 15 mmol) via syringe.

-

Critical Safety Check: Do not add in one single portion. The formation of the Cu-CF2CO2Et species is exothermic. Maintain the internal temperature strictly below 60 °C using a cooling bath if necessary[3].

-

-

Coupling: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously for 12–16 hours under Argon.

-

Quenching & Workup: Cool the mixture to room temperature. Pour the mixture into a saturated aqueous solution of NH4Cl (50 mL) and stir for 30 minutes open to the air (this oxidizes Cu(I) to Cu(II), turning the solution deep blue and breaking up emulsions).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate ester.

Step 2: Hydrolysis to the Target Acid

Self-Validating Principle: The difluoroacetic acid moiety is highly electron-withdrawing, drastically lowering the pKa of the carboxylic acid (typically ~1.5–2.0). Careful pH adjustment is required to isolate the zwitterionic form.

-

Dissolution: Dissolve the purified ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetate in a 1:1 mixture of THF and deionized water (20 mL total).

-

Hydrolysis: Add Lithium hydroxide monohydrate (0.84 g, 20 mmol) in one portion. Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC or LC-MS until the ester is fully consumed.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution.

-

Acidification & Isolation: Cool the aqueous phase to 0 °C. Carefully add 1M HCl dropwise until the pH reaches approximately 4.0 (the isoelectric point of the molecule).

-

Recovery: Due to the high water solubility of the resulting zwitterion, extract the aqueous layer with a polar organic solvent (e.g., 10% isopropanol in chloroform) or directly lyophilize the pH-adjusted aqueous solution. If lyophilized, the resulting solid can be triturated with cold ethanol to remove inorganic salts, filtered, and dried in vacuo to yield the pure 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized protocol, verify the final compound against the following expected analytical benchmarks:

| Analytical Method | Expected Diagnostic Signals |

| 19F NMR (DMSO-d6) | Singlet around -102 to -105 ppm (integrating to 2F). |

| 1H NMR (DMSO-d6) | Imidazole protons: ~7.7 ppm (s, 1H), ~7.3 ppm (s, 1H). N-CH3: ~3.7 ppm (s, 3H). |

| LC-MS (ESI+) | [M+H]+ peak at m/z 177.0. |

References

-

Copper-Mediated, Palladium-Catalyzed Cross-Coupling of 3-Iodochromones, Thiochromones, and Quinolones with Ethyl Bromodifluoroacetate The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Organic Process Research & Development - ACS Publications. URL:[Link]

-

Copper-Catalyzed Difluoroalkylation Reaction PMC - NIH. URL:[Link]

Sources

Application Notes and Protocols: Leveraging 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid as a Novel Fluorinated Building Block in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Heterocyclic Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] The difluoromethyl group (-CF2H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, and can participate in hydrogen bonding, further influencing drug-target interactions.[1][2] When combined with a heterocyclic scaffold, such as the privileged 1-methyl-1H-imidazole moiety, the resulting building block offers a unique combination of properties. The imidazole ring is a common feature in many approved drugs, contributing to improved solubility and serving as a versatile pharmacophore.[4]

This application note provides a comprehensive guide to the use of 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid , a novel building block that synergistically combines the benefits of a difluoromethyl group and a 1-methyl-1H-imidazole ring. We will explore its synthesis, key applications in amide bond formation and esterification, and provide detailed, field-proven protocols for its successful implementation in drug discovery programs.

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid confers several advantageous properties to molecules that incorporate it:

| Property | Advantage in Drug Design |

| Metabolic Stability | The strong C-F bonds resist metabolic degradation, potentially increasing the half-life of a drug. |

| Lipophilicity | The difluoromethyl group can increase lipophilicity, which may improve membrane permeability.[1] |

| Hydrogen Bonding | The -CF2H group can act as a hydrogen bond donor, providing additional binding interactions with target proteins.[1] |

| pKa Modulation | The electron-withdrawing nature of the difluoromethyl group can modulate the pKa of nearby functionalities. |

| Solubility | The 1-methyl-1H-imidazole moiety can enhance aqueous solubility and provide a handle for salt formation.[4] |

| Target Interactions | The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. |